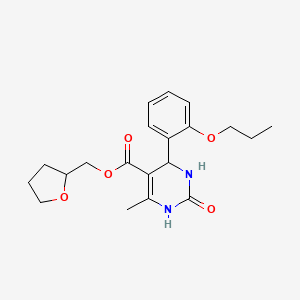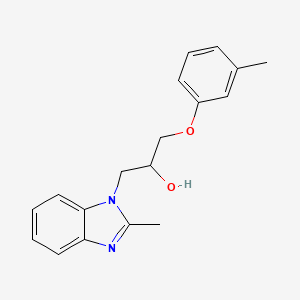![molecular formula C17H27NO3 B5204485 4-[6-(4-methoxyphenoxy)hexyl]morpholine](/img/structure/B5204485.png)
4-[6-(4-methoxyphenoxy)hexyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-(4-methoxyphenoxy)hexyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 4-[6-(4-methoxyphenoxy)hexyl]morpholine involves the binding of the compound to the sigma-1 receptor. This binding leads to the modulation of several signaling pathways, including calcium signaling, protein kinase C activity, and nitric oxide production. The compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[6-(4-methoxyphenoxy)hexyl]morpholine have been extensively studied. The compound has been shown to have analgesic effects in animal models of neuropathic pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. The compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[6-(4-methoxyphenoxy)hexyl]morpholine in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. The compound has also been shown to have low toxicity, which makes it suitable for in vivo studies. However, one of the limitations of using the compound is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions related to the use of 4-[6-(4-methoxyphenoxy)hexyl]morpholine in scientific research. One direction is the development of more potent and selective sigma-1 receptor modulators based on the structure of the compound. Another direction is the investigation of the compound's potential use in the treatment of other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, the compound's potential use as a tool to study the role of sigma-1 receptors in cancer biology is an area of interest for future research.
Conclusion:
In conclusion, 4-[6-(4-methoxyphenoxy)hexyl]morpholine is a chemical compound that has been extensively studied for its potential use in scientific research. The compound has a high affinity for the sigma-1 receptor and has been shown to have neuroprotective properties. The compound's unique properties make it a valuable tool for studying the role of sigma-1 receptors in various physiological processes and diseases. Future research directions include the development of more potent and selective sigma-1 receptor modulators and investigation of the compound's potential use in the treatment of other neurological disorders and cancer.
Synthesemethoden
The synthesis of 4-[6-(4-methoxyphenoxy)hexyl]morpholine involves the reaction between 4-methoxyphenol and 6-bromohexanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with morpholine to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-[6-(4-methoxyphenoxy)hexyl]morpholine has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in several physiological processes such as pain perception, cognition, and neuroprotection. The compound has been used to study the role of sigma-1 receptors in various diseases such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.
Eigenschaften
IUPAC Name |
4-[6-(4-methoxyphenoxy)hexyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-19-16-6-8-17(9-7-16)21-13-5-3-2-4-10-18-11-14-20-15-12-18/h6-9H,2-5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWOQUSNWZYMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(4-Methoxyphenoxy)hexyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-1-methyl-2-piperazinone](/img/structure/B5204406.png)
![2,5-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5204412.png)

![N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine](/img/structure/B5204431.png)
![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204439.png)
![4-[(2-chlorobenzyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5204451.png)
![N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5204466.png)
![2-(3,4-dimethoxyphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B5204470.png)
![N-(3,5-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5204478.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204488.png)
![4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine](/img/structure/B5204490.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5204506.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)